Ethyl 3-aminoisoxazole-5-carboxylate
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Overview
Description
Ethyl 3-aminoisoxazole-5-carboxylate is a compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Ethyl 3-aminoisoxazole-5-carboxylate can be represented by the InChI string: InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) . The compound has a complexity of 151 .Physical And Chemical Properties Analysis
Ethyl 3-aminoisoxazole-5-carboxylate has a molecular weight of 156.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 156.05349212 g/mol . The Topological Polar Surface Area is 78.4 Ų . The compound has a Heavy Atom Count of 11 .Scientific Research Applications
Subheading Crystal Structure Analysis
Ethyl 2-aminooxazole-5-carboxylate exhibits a crystal structure characterized by planar sheets interconnected via intermolecular hydrogen bonding, running parallel to the (120) plane. These planar sheets primarily interact with each other through dipole-dipole interactions between antiparallel carbonyl groups, suggesting a structured and potentially stable molecular arrangement (Kennedy et al., 2001).
Synthesis and Chemical Reactions
Subheading Chemical Synthesis and Modification
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been effectively utilized in chemical synthesis, undergoing N-acylation with various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. These compounds then form 2-aminoalkyloxazole-5-carboxylates smoothly when irradiated at 300 nm in acetone, demonstrating the compound's versatility in synthetic chemistry (Cox et al., 2003).
Applications in Material Science and Corrosion Inhibition
Subheading Corrosion Inhibition and Material Protection
Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate and similar derivatives have been investigated as corrosion inhibitors for mild steel, crucial for industrial pickling processes. These inhibitors demonstrate high efficiency, adherence to the Langmuir adsorption isotherm, and have been analyzed using methods like gravimetric and electrochemical impedance spectroscopy, highlighting their potential in industrial applications (Dohare et al., 2017).
Safety And Hazards
Future Directions
The development of eco-friendly synthetic strategies for the synthesis of isoxazoles, such as Ethyl 3-aminoisoxazole-5-carboxylate, is of significant importance . Given the drawbacks of current synthetic methods, there is a need for the development of alternate metal-free synthetic routes . This represents a promising direction for future research in this area .
properties
IUPAC Name |
ethyl 3-amino-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDIGGPNNRPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456080 |
Source
|
Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminoisoxazole-5-carboxylate | |
CAS RN |
203586-94-1 |
Source
|
Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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